REACTION_CXSMILES
|
[C:1]1([C:7]2[O:16][C:10]3[N:11]=[CH:12][NH:13][C:14](=O)[C:9]=3[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:19])=O.Cl.N>O>[Cl:19][C:14]1[C:9]2[CH:8]=[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[O:16][C:10]=2[N:11]=[CH:12][N:13]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC2=C(N=CNC2=O)O1
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the residue with diethyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
TEMPERATURE
|
Details
|
heat the mixture
|
Type
|
ADDITION
|
Details
|
At the end of addition
|
Type
|
TEMPERATURE
|
Details
|
cool to RT
|
Type
|
EXTRACTION
|
Details
|
extract the mixture three times with 1.6 litre dichloromethane each time
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate by vacuum evaporation
|
Type
|
FILTRATION
|
Details
|
filter with suction
|
Type
|
CUSTOM
|
Details
|
dry at high vacuum
|
Type
|
CUSTOM
|
Details
|
47.3 g (87% of theor.) of the target compound is obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=CN1)OC(=C2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |